![molecular formula C15H15NO6S B5711139 4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)
4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, commonly known as EHPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide-based drugs and has been studied for its anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The mechanism of action of EHPBA involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. EHPBA inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. This results in the downregulation of pro-inflammatory cytokines and enzymes, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
EHPBA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the expression of COX-2 and iNOS, enzymes that are involved in the production of inflammatory mediators. EHPBA has also been shown to reduce oxidative stress and improve mitochondrial function, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
EHPBA has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in high purity and yield. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, EHPBA has some limitations for lab experiments. It is relatively insoluble in water, which may limit its bioavailability in vivo. In addition, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of EHPBA. One area of research is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases. Further studies are also needed to elucidate its mechanism of action and to explore its potential therapeutic applications in other diseases such as cancer and autoimmune disorders.
Conclusion
In conclusion, EHPBA is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various diseases. Further studies are needed to explore its potential therapeutic applications and to optimize its formulation and delivery methods.
Synthesis Methods
EHPBA can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzoic acid with ethyl 4-aminobenzenesulfonate in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including hydrolysis, oxidation, and esterification, to yield the final product. The synthesis method has been optimized to yield high purity and yield of EHPBA.
Scientific Research Applications
EHPBA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. EHPBA has also been studied for its analgesic and antipyretic properties. In addition, it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[(4-ethoxyphenyl)sulfonylamino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-2-22-11-4-6-12(7-5-11)23(20,21)16-10-3-8-13(15(18)19)14(17)9-10/h3-9,16-17H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZFCVNZHSXQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.